2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that combines structural elements from pyridine, chromene, and pyrrole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, another similar structure, is widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, as seen in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It has been suggested that similar compounds could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions.
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Step 1: Synthesis of Chromene Intermediate
Reagents: Salicylaldehyde, malononitrile, and a base (e.g., piperidine).
Conditions: Reflux in ethanol.
Reaction: Knoevenagel condensation followed by cyclization.
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Step 2: Synthesis of Pyrrole Intermediate
Reagents: Pyridine-2-carboxaldehyde, an amine (e.g., aniline), and an acid catalyst.
Conditions: Heating under reflux.
Reaction: Paal-Knorr synthesis.
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Step 3: Coupling Reaction
Reagents: Chromene intermediate, pyrrole intermediate, and a coupling agent (e.g., EDCI).
Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane).
Reaction: Formation of the final heterocyclic structure.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyrrole-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of new pharmaceuticals due to its bioactive structure.
- Investigated for its antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.
Comparison with Similar Compounds
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3,9-dione
- 2-Methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Comparison:
- Structural Differences: Variations in the position of the pyridine ring and the substitution pattern on the chromene and pyrrole rings.
- Chemical Reactivity: Differences in reactivity due to the electronic effects of substituents.
- Biological Activity: Unique biological profiles based on structural differences, leading to varying degrees of efficacy and specificity in biological applications.
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of structural features, which confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Introduction
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and has garnered attention in medicinal chemistry for its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C14H12N2O3, and it features a bicyclic structure combining elements from pyridine, chromene, and pyrrole. The presence of functional groups such as carbonyls and the unique arrangement of rings contribute to its chemical reactivity and biological properties.
Biological Activity
Research indicates that compounds within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class exhibit various biological activities:
- Antioxidant Activity : Studies have shown that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
- Antimicrobial Effects : Some derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant in neurodegenerative diseases. For instance, certain derivatives exhibited IC50 values of 2.23 µM for MAO-B and 3.22 µM for AChE .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of this compound:
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Synthesis and Antioxidant Evaluation :
- A one-pot multicomponent reaction was developed to synthesize libraries of functionalized 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. These compounds were screened for antioxidant activity using DPPH radical scavenging assays, showing promising results with some derivatives exhibiting over 70% inhibition .
- Antimicrobial Testing :
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds can be insightful:
Compound Name | Structure | Biological Activity | MIC/IC50 Values |
---|---|---|---|
This compound | Structure | Antioxidant, Antimicrobial | MIC: 3.12 - 12.5 µg/mL |
Pyranonigrin A | Structure | Antiviral (SARS-CoV-2) | IC50: Not specified |
Chromeno[3,2-c]pyridine Derivative | Structure | Neuroprotective (AChE Inhibitor) | IC50: 3.22 µM |
Properties
IUPAC Name |
2-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14(11-7-4-5-9-18-11)13-15(20)10-6-2-3-8-12(10)22-16(13)17(19)21/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLKJCXKTKSHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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